2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of styrenes. These compounds are characterized by the presence of an ethenylbenzene moiety. The compound’s structure includes a combination of aromatic rings, piperazine, and oxazole, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to safety and environmental regulations. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-: Shares a similar structural motif but lacks the piperazine and oxazole components.
1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazine: Contains a similar ethenylbenzene moiety but differs in other structural elements.
Uniqueness
The uniqueness of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H23ClN4O3/c1-18-3-2-4-21(15-18)32-17-24(31)29-11-13-30(14-12-29)25-22(16-27)28-23(33-25)10-7-19-5-8-20(26)9-6-19/h2-10,15H,11-14,17H2,1H3/b10-7+ |
InChI Key |
SOCBQQWUDNOABZ-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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